1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1008774-64-8
VCID: VC17766895
InChI: InChI=1S/C14H17N3S.ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;/h1-5,11,15H,6-10H2;1H
SMILES:
Molecular Formula: C14H18ClN3S
Molecular Weight: 295.8 g/mol

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride

CAS No.: 1008774-64-8

Cat. No.: VC17766895

Molecular Formula: C14H18ClN3S

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride - 1008774-64-8

Specification

CAS No. 1008774-64-8
Molecular Formula C14H18ClN3S
Molecular Weight 295.8 g/mol
IUPAC Name 2-phenyl-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride
Standard InChI InChI=1S/C14H17N3S.ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;/h1-5,11,15H,6-10H2;1H
Standard InChI Key YSORTRTUYOZOQC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CC2=CSC(=N2)C3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride is C₁₄H₁₇ClN₄S, with a molecular weight of 324.88 g/mol . The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development.

IUPAC Name and Synonyms

The systematic IUPAC name is 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride. Synonyms include:

  • 1-(2-Phenylthiazol-4-ylmethyl)piperazine hydrochloride

  • 4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride .

Structural Characterization

The compound features:

  • A piperazine core (C₄H₁₀N₂), a six-membered ring with two nitrogen atoms at opposite positions.

  • A thiazole ring (C₃H₂NS) substituted with a phenyl group at the 2-position and a methyl-piperazine group at the 4-position.

  • A hydrochloride counterion stabilizing the protonated piperazine nitrogen .

Key Structural Insights:

  • The thiazole ring contributes to electron-deficient aromatic systems, enabling π-π stacking interactions with biological targets.

  • The piperazine moiety enhances conformational flexibility, allowing adaptation to binding pockets in enzymes or receptors .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride involves multi-step reactions, as exemplified by analogous piperazine-thiazole derivatives in patent literature . A generalized pathway includes:

Step 1: Thiazole Ring Formation

  • Hantzsch Thiazole Synthesis: Condensation of thiourea with α-halo ketones. For example, reaction of 2-bromoacetophenone with thiourea yields 2-phenylthiazole-4-carbaldehyde intermediates .

Step 2: Piperazine Functionalization

  • N-Alkylation: Reaction of piperazine with 4-(chloromethyl)-2-phenylthiazole in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) .

Step 3: Salt Formation

  • Acidification: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Patent-Based Optimization

A patent (WO2020049599A1) describes advanced methods for analogous compounds, highlighting:

  • Use of palladium catalysts (e.g., Pd(dppf)Cl₂) for Suzuki-Miyaura coupling to introduce aryl groups .

  • Solvent systems such as tetrahydrofuran (THF) and toluene for improved yield and purity .

  • Purification techniques involving recrystallization from isopropanol or ethyl acetate .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .

  • Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions or prolonged UV exposure .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~2550 cm⁻¹ (N-H stretch of piperazine) and ~1650 cm⁻¹ (C=N stretch of thiazole) .

  • NMR (¹H):

    • δ 7.8–7.4 ppm (multiplet, aromatic protons from phenyl and thiazole).

    • δ 4.2 ppm (singlet, -CH₂- group linking thiazole and piperazine).

    • δ 3.5–2.8 ppm (multiplet, piperazine ring protons) .

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